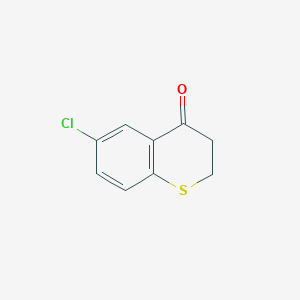

6-Chlorothiochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHUUKHZUNKSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289801 | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-12-1 | |

| Record name | 13735-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorothiochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorothiochroman-4-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 6-Chlorothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Structural Data

6-Chlorothiochroman-4-one is a sulfur-containing heterocyclic compound with a thiochroman core substituted with a chlorine atom and a ketone functional group.[1] Its chemical identity and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 13735-12-1 | [2][3][4] |

| Molecular Formula | C₉H₇ClOS | [2][3][4][5] |

| Molecular Weight | 198.67 g/mol | [2][6] |

| IUPAC Name | 6-chloro-2,3-dihydrothiochromen-4-one | [3][4] |

| SMILES | C1CSC2=C(C1=O)C=C(C=C2)Cl | [3][4][5] |

| InChI Key | OKHUUKHZUNKSQA-UHFFFAOYSA-N | [3][6] |

| Melting Point | 65°C to 69°C | [3] |

| Purity | 98% | [2][6] |

| Appearance | White solid (for a similar compound) | [7] |

Experimental Protocols

Synthesis of Thiochromen-4-ones

While a specific, detailed protocol solely for 6-Chlorothiochroman-4-one was not found, a general one-pot synthesis for thiochromen-4-ones from 3-(arylthio)propanoic acids has been described and can be adapted.[8] This approach is noted for its efficiency, cost-effectiveness, and reduced waste.[8]

A related synthesis of 6-Chlorothiochromen-4-one involved the use of 3-(4-chloro)propanoic acids.[7] The general procedure is as follows:

-

Reaction Setup: The synthesis is performed in a single reaction vessel, eliminating the need for intermediate purification steps.[8]

-

Purification: The final product is purified using flash column chromatography on silica gel with a solvent system of 5–10% ethyl acetate in hexanes.[7]

This methodology has been successfully applied to a variety of substrates with both electron-donating and electron-withdrawing groups on the aromatic ring, yielding good results.[8]

Biological Activity and Applications

Thiochroman-4-ones, the class of compounds to which 6-Chlorothiochroman-4-one belongs, are recognized as important precursors in the synthesis of various heterocyclic rings with potential biological activities.[9] These derivatives include pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines.[9]

Specifically, 6-Chlorothiochroman-4-one has been investigated for its antifungal properties. Biotransformation of this compound using Trichoderma viride was performed to generate new derivatives.[9] These compounds were tested against the phytopathogen Botrytis cinerea, with 6-Chlorothiochroman-4-one itself demonstrating 100% inhibition of the Bc2100 strain at concentrations of 100-250 μg/mL.[9]

The thiochromone structure is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antioxidant, antimicrobial, and anticancer properties.[7][8] They are known to inhibit tumor cell growth and induce apoptosis.[8]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of thiochromones, which is applicable for the preparation of 6-Chlorothiochroman-4-one.

Caption: Generalized one-pot synthesis workflow for 6-Chlorothiochroman-4-one.

This guide provides a foundational understanding of 6-Chlorothiochroman-4-one. For further in-depth analysis, including spectral data (NMR, IR, MS), researchers are encouraged to consult specialized chemical databases and the primary literature. The versatility of the thiochroman-4-one scaffold suggests that 6-Chlorothiochroman-4-one and its derivatives will continue to be valuable compounds in the development of new therapeutic agents.

References

- 1. CAS 13735-12-1: 6-Chlorothiochroman-4-one | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 6-Chlorothiochroman-4-one, 98% | Fisher Scientific [fishersci.ca]

- 4. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-chlorothiochroman-4-one (C9H7ClOS) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chlorothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone class. Derivatives of thiochroman-4-one have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Chlorothiochroman-4-one, including its synthesis, spectral data, and known biological relevance, to support further research and drug development efforts.

Physicochemical Properties

The physicochemical properties of 6-Chlorothiochroman-4-one are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of its key properties is presented below.

Identity and Structure

-

IUPAC Name: 6-chloro-2,3-dihydrothiochromen-4-one

-

Synonyms: 6-Chlorothiochromanone, 6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one

-

CAS Number: 13735-12-1[3]

-

Molecular Formula: C₉H₇ClOS[3]

-

Molecular Weight: 198.67 g/mol [3]

-

Chemical Structure:

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Melting Point | 65 - 71 °C | [3][4] |

| Boiling Point | Data not available | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and DMSO. Quantitative data is not readily available. | [5][6] |

| pKa | Data not available | N/A |

| LogP (XLogP3) | 2.5 | [3] |

| Complexity | 195 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Table 1: Quantitative Physicochemical Data for 6-Chlorothiochroman-4-one

Experimental Protocols

Synthesis of 6-Chlorothiochroman-4-one

The synthesis of 6-Chlorothiochroman-4-one can be achieved through a two-step process involving the synthesis of the intermediate 3-(4-chlorophenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.[7]

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

This reaction involves the nucleophilic addition of 4-chlorothiophenol to acrylic acid.

-

Materials: 4-chlorothiophenol, acrylic acid, and a suitable solvent like toluene.

-

Procedure:

-

Dissolve 4-chlorothiophenol and acrylic acid in toluene in a round-bottom flask.

-

The reaction mixture is typically heated under reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized 3-(4-chlorophenylthio)propanoic acid is then cyclized to form the thiochromanone ring.

-

Materials: 3-(4-chlorophenylthio)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid (PPA) or methanesulfonic acid), and an inert solvent.

-

Procedure:

-

Add 3-(4-chlorophenylthio)propanoic acid to the strong acid catalyst.

-

Heat the mixture, typically at a temperature range of 80-120 °C, for a few hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization.

-

Synthesis workflow for 6-Chlorothiochroman-4-one.

Spectral Analysis Protocols

Standard spectroscopic techniques are employed to characterize the structure and purity of 6-Chlorothiochroman-4-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Raman Spectroscopy:

-

Sample Preparation: The solid sample is placed directly in the path of the laser beam.

-

Acquisition: A near-infrared (NIR) laser (e.g., 1064 nm) is often used to minimize fluorescence.[10]

-

Spectral Data and Interpretation

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the thiochromanone ring. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups adjacent to the sulfur atom and the carbonyl group will appear as triplets in the upfield region (typically δ 3.0-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, and the two aliphatic carbons of the ring.

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (ketone) stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2960-2850 | Medium | Aliphatic C-H stretching |

| ~1580, ~1470 | Medium-Weak | Aromatic C=C stretching |

| ~800-700 | Strong | C-Cl stretching |

Table 2: Expected FTIR Absorption Bands for 6-Chlorothiochroman-4-one

Mass Spectrometry

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 198 and an isotope peak [M+2]⁺ at m/z 200 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8][9] Common fragmentation patterns may involve the loss of CO (m/z 170) and subsequent fragmentation of the heterocyclic ring.

Reactivity and Stability

Thiochroman-4-ones are generally stable compounds under standard laboratory conditions.[3] However, they can undergo various chemical reactions at the carbonyl group and the adjacent methylene positions. The stability of 6-Chlorothiochroman-4-one under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) has not been extensively reported and would require specific stability-indicating method development and validation studies.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 6-Chlorothiochroman-4-one have not been elucidated, the broader class of thiochroman-4-one derivatives has shown promising biological activities.

-

Antibacterial and Antifungal Activity: Several thiochroman-4-one derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[5][11]

-

Anticancer Potential: Thiochromen-4-ones have been reported to inhibit tumor cell growth and induce apoptosis in human breast cancer cells.[12][13] The precise molecular targets are still under investigation.

Based on the known anticancer activities of similar compounds, a hypothetical signaling pathway involving the induction of apoptosis is presented below. This is a generalized representation and requires experimental validation for 6-Chlorothiochroman-4-one.

Hypothetical signaling pathway for apoptosis induction.

Conclusion

6-Chlorothiochroman-4-one is a molecule of interest for further investigation in drug discovery, given the established biological activities of the thiochroman-4-one scaffold. This guide provides a foundational understanding of its physicochemical properties, synthesis, and spectral characteristics. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential. The lack of extensive experimental data for some of its properties highlights the need for more in-depth characterization of this compound.

References

- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. aablocks.com [aablocks.com]

- 4. 6-Chlorothiochroman-4-one, 98% | Fisher Scientific [fishersci.ca]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chlorothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 6-Chlorothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key reaction, experimental protocols, and quantitative data to support researchers in the synthesis of this molecule.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and commonly cited method for the synthesis of 6-Chlorothiochroman-4-one is through the intramolecular cyclization of 3-(4-chlorophenylthio)propanoic acid. This reaction proceeds via a Friedel-Crafts acylation mechanism, where a strong acid catalyst, such as polyphosphoric acid (PPA), promotes the cyclization of the carboxylic acid onto the aromatic ring.

The overall synthesis can be viewed as a two-step process:

-

Synthesis of the precursor: 3-(4-chlorophenylthio)propanoic acid is prepared by the reaction of 4-chlorothiophenol with 3-chloropropanoic acid under basic conditions.

-

Cyclization: The resulting 3-(4-chlorophenylthio)propanoic acid undergoes an intramolecular Friedel-Crafts acylation to yield 6-Chlorothiochroman-4-one.

A one-pot variation of this synthesis, starting from the 3-(arylthio)propanoic acid, has been reported to be efficient.[1][2][3]

Reaction Scheme:

Caption: Overall synthesis pathway for 6-Chlorothiochroman-4-one.

Experimental Protocols

Synthesis of 3-(4-chlorophenylthio)propanoic acid (Precursor)

This protocol is adapted from literature procedures for the synthesis of 3-(arylthio)propanoic acids.[3]

-

Materials:

-

4-chlorothiophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare a solution of aqueous NaOH (1.0 M) and aqueous Na₂CO₃ (1.0 M).

-

In a flask equipped with a stirrer, add the NaOH and Na₂CO₃ solutions.

-

Dissolve 4-chlorothiophenol in ethanol and add it to the basic solution.

-

Add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.

-

Allow the reaction to proceed at room temperature with stirring.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Acidify the aqueous phase to a pH of 1-2 with concentrated HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield 3-(4-chlorophenylthio)propanoic acid.

-

One-Pot Synthesis of 6-Chlorothiochromen-4-one

The following is a general procedure for the one-pot synthesis of thiochromen-4-ones, with specific details for the 6-chloro derivative.[1][2]

-

Materials:

-

3-(4-chlorophenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂) (optional)

-

Water (H₂O)

-

Ethyl acetate

-

Hexanes

-

Silica gel

-

-

Procedure:

-

A mixture of 3-(4-chlorophenylthio)propanoic acid and polyphosphoric acid (PPA) is heated to 100 °C.

-

The reaction is stirred at this temperature for 12 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5-10%) to afford 6-Chlorothiochromen-4-one as a solid.

-

Quantitative Data

The following table summarizes the reported yield and physical properties for the synthesis of 6-Chlorothiochromen-4-one and related analogs.

| Compound | Starting Material | Reagents & Conditions | Yield (%) | Melting Point (°C) | Reference |

| 6-Chlorothiochromen-4-one | 3-(4-chlorophenylthio)propanoic acid | PPA, 100 °C, 12 h | 60 | 146–147 | [1] |

| 6-Bromothiochromen-4-one | 3-(4-bromophenylthio)propanoic acid | PPA, 100 °C, 12 h | 58 | 156–157 | [1][2] |

| 6-Fluorothiochromen-4-one | 3-(4-fluorophenylthio)propanoic acid | PPA, 100 °C, 12 h | 55 | 155–156 | [1][2] |

| 6-Methylthiochromen-4-one | 3-(4-methylphenylthio)propanoic acid | PPA, 100 °C, 12 h | 72 | 69–70 | [1][2] |

| 6-Methoxythiochromen-4-one | 3-(4-methoxyphenylthio)propanoic acid | PPA, 100 °C, 12 h | 81 | 110–111 | [1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Caption: Experimental workflow for the synthesis of 6-Chlorothiochroman-4-one.

References

An In-depth Technical Guide to 6-Chlorothiochroman-4-one (CAS Number: 13735-12-1)

Disclaimer: It is important to clarify that CAS Number 13735-12-1 is assigned to the chemical compound 6-Chlorothiochroman-4-one . This guide will focus exclusively on the properties and safety of this substance.

Executive Summary

6-Chlorothiochroman-4-one is a halogenated heterocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its thiochroman core is a key structural motif in the development of various biologically active molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed safety information, and a summary of its applications in research, particularly as a precursor for novel heterocyclic compounds with potential therapeutic applications. All quantitative data is presented in structured tables for clarity, and key synthetic and experimental workflows are illustrated with diagrams.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 6-Chlorothiochroman-4-one are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| Chemical Name | 6-Chlorothiochroman-4-one | [1][2] |

| Synonyms | 6-chloro-2,3-dihydro-4H-thiochromen-4-one, 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one | [2][3] |

| CAS Number | 13735-12-1 | [1] |

| Molecular Formula | C₉H₇ClOS | [1] |

| Molecular Weight | 198.67 g/mol | [1] |

| Appearance | Light yellow solid crystalline | [1] |

| Stability | Stable under normal conditions. | [1] |

Safety and Toxicological Profile

Understanding the safety profile of 6-Chlorothiochroman-4-one is critical for researchers and laboratory personnel. This section details its hazard classifications and necessary safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Citation(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |

Safety Precautions and First Aid

| Precautionary Statement | Code | Description | Citation(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [1] | |

| Response (First Aid) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Toxicological Summary: No specific LD50 or LC50 data is readily available in the provided search results. The primary health hazards are related to irritation of the skin, eyes, and respiratory system upon direct contact or inhalation.[1] There is no information to suggest the compound is a carcinogen or reproductive toxin.[1]

Applications in Research and Synthesis

6-Chlorothiochroman-4-one is primarily utilized as a chemical intermediate for the synthesis of more complex heterocyclic structures.[4] Its reactivity makes it a versatile building block for creating libraries of novel compounds for biological screening.

Precursor for Heterocyclic Synthesis

The thiochroman-4-one scaffold is a precursor for a diverse range of heterocyclic rings. The reactions often target the ketone and the adjacent methylene group, allowing for the construction of fused ring systems. These derivatives are synthesized for evaluation as potential therapeutic agents.[4][5] A review of the chemistry of thiochroman-4-ones highlights their conversion into various heterocycles, including:

-

Pyrazoles

-

Isoxazoles

-

Thiazoles

-

Indoles

-

Pyrimidines

-

Thiazepines

Derivatives of the parent compound, thiochroman-4-one, have been synthesized and tested for in vitro antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens.[5]

Substrate for Biotransformation

Recent research has explored the use of microorganisms to create novel derivatives of 6-Chlorothiochroman-4-one. In one study, the fungus Trichoderma viride was used to biotransform the compound, yielding new derivatives that were subsequently tested for antifungal activity against the plant pathogen Botrytis cinerea.[4] This approach leverages enzymatic processes to achieve chemical modifications that may be challenging through traditional synthetic routes.

Use in Drug Discovery Screening

The compound has also been included in fragment libraries for screening against potential drug targets. For instance, 6-Chlorothiochroman-4-one was part of a library screened for compounds that interact with the myo-inositol-3-phosphate synthase of Trypanosoma brucei, the parasite responsible for African sleeping sickness. This highlights its utility in the early stages of drug discovery to identify novel scaffolds for further development.

Methodologies in Cited Research

Detailed, step-by-step experimental protocols are beyond the scope of this guide and require consultation of the primary literature. However, the general methodologies employed in the cited research are outlined below.

Synthesis of Heterocyclic Derivatives

The synthesis of derivatives from thiochroman-4-ones generally involves condensation reactions with binucleophilic reagents. For example:

-

Pyrazole formation: Reaction of the thiochroman-4-one with hydrazine derivatives in a suitable solvent like ethanol, often under reflux conditions.[4]

-

Thiazole formation: Interaction of a 3-bromo-thiochroman-4-one intermediate with a thiourea derivative in boiling ethanol.[4]

Product characterization in these studies is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the chemical structure.

Biotransformation Protocols

A general procedure for the biotransformation of 6-Chlorothiochroman-4-one involves:

-

Culturing: A selected microorganism (e.g., Trichoderma viride or Emericellopsis maritima) is grown in a suitable liquid culture medium until a sufficient biomass is achieved.[4][6]

-

Incubation: The substrate, 6-Chlorothiochroman-4-one, dissolved in a minimal amount of a suitable solvent, is added to the microbial culture. The culture is then incubated for a period ranging from several days to weeks.

-

Extraction and Analysis: The culture medium and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract is then purified using chromatographic techniques to isolate the biotransformed products.[4]

-

Biological Evaluation: Purified compounds are evaluated in bioassays, such as microdilution methods, to determine their biological activity (e.g., antifungal efficacy).[6]

Drug Discovery Screening Protocols

In fragment-based screening, a library of small molecules is tested for binding to a protein target. A common technique is Differential Scanning Fluorimetry (DSF), which measures the change in the melting temperature (Tₘ) of a target protein upon binding of a ligand. A significant shift in Tₘ indicates an interaction. Compounds identified as "hits" are then typically evaluated for biological activity, such as trypanocidal effects in cell-based assays using viability indicators like Alamar Blue.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 6-Chlorothiochroman-4-one, 98% | Fisher Scientific [fishersci.ca]

- 3. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

molecular weight and formula of 6-Chlorothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a heterocyclic compound belonging to the thiochromanone class of molecules. Thiochromanones are sulfur analogs of chromanones and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorine atom at the 6-position can modulate the physicochemical properties and biological efficacy of the parent thiochroman-4-one scaffold. This document provides a comprehensive overview of the chemical properties, synthesis, and a potential signaling pathway associated with 6-Chlorothiochroman-4-one and its derivatives.

Core Data Presentation

The fundamental chemical and physical properties of 6-Chlorothiochroman-4-one are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClOS | [1][2] |

| Molecular Weight | 198.67 g/mol | [3] |

| Monoisotopic Mass | 197.99062 Da | [1] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 13735-12-1 | [2] |

Experimental Protocols

The synthesis of 6-Chlorothiochroman-4-one can be achieved via a one-pot reaction from 3-(4-chlorophenylthio)propanoic acid. The following is a detailed experimental protocol based on established methods for the synthesis of thiochromen-4-ones.[4]

Synthesis of 6-Chlorothiochroman-4-one

This procedure involves two main stages: the synthesis of the precursor 3-(4-chlorophenylthio)propanoic acid, followed by its cyclization to form the final product.

Stage 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

-

Reaction Setup: In a 250 mL flask equipped with a stirrer bar, prepare a solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).

-

Addition of Thiol: To this solution, add 4-chlorothiophenol (50 mmol) dissolved in 30 mL of ethanol.

-

Addition of 3-chloropropanoic acid: Subsequently, add an aqueous solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours, and then heat to reflux in an oil bath overnight (approximately 12 hours).

-

Work-up: After cooling the mixture to room temperature, evaporate the ethanol using a rotary evaporator. Acidify the remaining aqueous phase to a pH of 1-2 with concentrated hydrochloric acid (6.0 M).

-

Extraction: Dilute the solution with 30 mL of water and extract three times with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product. Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 5% to 30%) to yield 3-(4-chlorophenylthio)propanoic acid.

Stage 2: Synthesis of 6-Chlorothiochroman-4-one (General Procedure A) [4]

-

Reaction Setup: In a round-bottom flask with a stir bar, charge 3-(4-chlorophenylthio)propanoic acid (1.0 mmol, 1.0 equivalent).

-

Addition of Reagents: Add dichloromethane (1.0 mL) and polyphosphoric acid (PPA, 0.5 mL, excess). The dichloromethane is added to dissolve the solid starting material and facilitate mixing with the viscous PPA at room temperature.

-

DCM Removal: Heat the reaction mixture to the boiling point of dichloromethane (40 °C) to distill and collect the dichloromethane in a separate flask.

-

Cyclization: Increase the temperature of the oil bath to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once TLC indicates the complete consumption of the starting material, allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (5.0 mL) dropwise.

-

Stirring: Stir the resulting mixture for 2 hours at room temperature.

-

Extraction: Extract the mixture with dichloromethane (3 x 15.0 mL).

-

Purification: Combine the organic layers, dry with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum. Purify the crude product by column chromatography on silica gel using a mixture of hexanes/ethyl acetate as the eluent to obtain 6-Chlorothiochroman-4-one.

Mandatory Visualization

Logical Workflow for the Synthesis of 6-Chlorothiochroman-4-one

The following diagram illustrates the two-stage synthesis process described in the experimental protocols.

Potential Signaling Pathway: Inhibition of Cathepsin L

Derivatives of thiochromanone have been identified as inhibitors of cysteine proteases, such as Cathepsin L.[1][3] Cathepsin L is involved in various pathological processes, including cancer progression. The following diagram illustrates a simplified pathway of how a thiochromanone derivative could potentially inhibit Cathepsin L, leading to downstream effects.

References

Thiochromanone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Thiochromanone derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest in the fields of medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, position them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of thiochromanone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Thiochromanone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these derivatives involves the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiochromanone derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 0.42 | [1] |

| SK-mel-2 (Melanoma) | 0.58 | [1] | |

| DU145 (Prostate) | 0.43 | [1] | |

| 5a | MCF-7 (Breast) | 7.87 | |

| HCT116 (Colon) | 18.10 | ||

| A549 (Lung) | 41.99 | ||

| 5b | MCF-7 (Breast) | 4.05 | |

| 9a | HCT116 (Colon) | 17.14 | |

| 9b | A549 (Lung) | 92.42 | |

| Cisplatin (Control) | A549 (Lung) | 5.547 | |

| HCT116 (Colon) | 13.276 | ||

| MCF-7 (Breast) | 27.78 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5]

Materials:

-

Thiochromanone derivatives

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiochromanone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathway: ROS-Mediated Apoptosis

The anticancer activity of some thiochromanone derivatives is linked to the generation of reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis.

Caption: ROS-mediated intrinsic apoptosis pathway.

Antimicrobial Activity

Thiochromanone derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antibacterial Data

The following table presents the in vitro antibacterial activity of selected thiochromanone derivatives as EC50 values (the concentration required to inhibit 50% of bacterial growth).

| Compound ID | Bacterial Strain | EC50 (µg/mL) | Reference |

| 4e | Xanthomonas oryzae pv. oryzae (Xoo) | 15 | [6] |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 19 | [6] | |

| Xanthomonas axonopodis pv. citri (Xac) | 23 | [6] | |

| 4f | Xanthomonas oryzae pv. oryzae (Xoo) | 15 | [7][8] |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 28 | [7][8] | |

| Xanthomonas axonopodis pv. citri (Xac) | 24 | [7][8] | |

| 4i | Xanthomonas oryzae pv. oryzae (Xoo) | 8.67 | [9] |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 12.65 | [9] | |

| Xanthomonas axonopodis pv. citri (Xac) | 10.62 | [9] | |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 92.46 | |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 120.22 |

Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Thiochromanone derivatives

-

Bacterial strains

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

Compound Dilution: Prepare a stock solution of the thiochromanone derivative. In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Antifungal Data

The antifungal activity of thiochromanone derivatives is often evaluated by measuring the inhibition of mycelial growth.

| Compound ID | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 3b | Botryosphaeria dothidea | 50 | 88 | [6] |

| 4o | Candida albicans | 4 | >90 | [13][14] |

| Cryptococcus neoformans | 4 | >90 | [13][14] | |

| 4b | Cryptococcus neoformans | 4 | >90 | [13][14] |

| 4j | Cryptococcus neoformans | 4 | >90 | [13][14] |

| 4d | Candida albicans | 4 | >90 | [13][14] |

| 4h | Candida albicans | 4 | >90 | [13][14] |

| Pyrimethanil (Control) | Botryosphaeria dothidea | 50 | <88 | [6] |

| Carbendazim (Control) | Botryosphaeria dothidea | 50 | >88 | [6] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This method assesses the ability of a compound to inhibit the growth of filamentous fungi.

Materials:

-

Thiochromanone derivatives

-

Fungal strains

-

Potato Dextrose Agar (PDA)

-

Petri dishes

-

Cork borer

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with various concentrations of the thiochromanone derivatives. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 3-7 days).

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Enzyme Inhibition

Thiochromanone derivatives have been investigated as inhibitors of various enzymes, with a particular focus on cathepsins, which are implicated in several diseases, including cancer.

Quantitative Cathepsin L Inhibition Data

The following table shows the in vitro inhibitory activity of selected thiochromanone derivatives against Cathepsin L.

| Compound ID | IC50 (nM) | Reference |

| 4 (6,7-difluoro analogue) | 46 | [15][16] |

| 17 (6-nitro analogue) | 68 | [16] |

| (-)-13 (oxocarbazate) | 7 | |

| 6 | 110 | |

| (-)-7 | 201 |

Experimental Protocol: Cathepsin L Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin L using a fluorogenic substrate.[17][18][19]

Materials:

-

Thiochromanone derivatives

-

Recombinant human Cathepsin L

-

Cathepsin L assay buffer

-

Fluorogenic Cathepsin L substrate (e.g., Ac-FR-AFC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare the assay buffer and a working solution of the Cathepsin L substrate.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the Cathepsin L enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflows

The following diagram illustrates a general workflow for the screening and evaluation of the biological activities of novel thiochromanone derivatives.

Caption: General experimental workflow for thiochromanone derivatives.

Conclusion

Thiochromanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new anticancer, antibacterial, and antifungal agents, as well as specific enzyme inhibitors. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. protocols.io [protocols.io]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton [jstage.jst.go.jp]

- 14. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biochemical evaluation of thiochromanone thiosemicarbazone analogues as inhibitors of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Solubility of 6-Chlorothiochroman-4-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-Chlorothiochroman-4-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound, this document infers its solubility based on the known properties of its parent compound, thiochroman-4-one, and general principles of organic chemistry. Furthermore, a comprehensive experimental protocol is provided to enable researchers to determine its solubility in a variety of common laboratory solvents.

Predicted Solubility Profile

Based on the structural characteristics of 6-Chlorothiochroman-4-one, which includes a polar ketone group and a largely non-polar aromatic ring with a halogen substituent, a qualitative solubility profile can be predicted. The parent compound, thiochroman-4-one, is known to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, while being insoluble in water[1]. The presence of a chlorine atom on the aromatic ring of 6-Chlorothiochroman-4-one is unlikely to drastically alter this general solubility behavior.

It is anticipated that 6-Chlorothiochroman-4-one will exhibit good solubility in a range of common organic solvents and poor solubility in water. The following table summarizes the predicted qualitative solubility.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the alcohol can hydrogen bond with the ketone's oxygen, and the alkyl portion of the solvent can interact with the non-polar regions of the molecule. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents allows for effective solvation of the polar ketone group through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Chloroform | Soluble to Sparingly Soluble | The aromatic and aliphatic portions of 6-Chlorothiochroman-4-one will interact favorably with non-polar solvents. Solubility may vary depending on the specific solvent. |

| Aqueous | Water | Insoluble | The large, non-polar carbocyclic and heterocyclic rings, along with the chloro-substituent, dominate the molecule's character, making it hydrophobic and unlikely to dissolve in water.[1] |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of 6-Chlorothiochroman-4-one, the following qualitative experimental protocol is recommended. This procedure is adapted from standard laboratory methods for determining the solubility of organic compounds[2][3][4].

Materials:

-

6-Chlorothiochroman-4-one

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Accurately weigh a small amount of 6-Chlorothiochroman-4-one (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Incremental Solvent Addition (for insoluble or sparingly soluble cases): If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 0.5 mL at a time) and repeat the mixing and observation steps. Record the total volume of solvent required to dissolve the sample, if applicable.

-

Record Keeping: Meticulously record the observations for each solvent, noting the qualitative solubility and any other relevant details, such as color changes or the formation of a suspension.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the qualitative determination of solubility for an organic compound like 6-Chlorothiochroman-4-one.

Caption: A flowchart of the experimental procedure for determining the qualitative solubility of 6-Chlorothiochroman-4-one.

References

The Enduring Scaffold: A Deep Dive into Thiochroman-4-one Chemistry and its Expanding Applications

For researchers, scientists, and drug development professionals, the thiochroman-4-one core represents a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic versatility have led to the discovery of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive review of the chemistry of thiochroman-4-one, detailing its synthesis, key reactions, and burgeoning applications in drug discovery and materials science.

The Thiochroman-4-one Core: Structure and Significance

Thiochroman-4-one, a sulfur-containing heterocyclic compound, is an analog of chroman-4-one where the oxygen atom at the 1-position is replaced by sulfur. This substitution imparts distinct physicochemical properties, influencing the molecule's reactivity, lipophilicity, and biological interactions.[1][2] The inherent reactivity of the ketone and the adjacent methylene group, coupled with the electronic effects of the thioether, makes thiochroman-4-one a versatile starting material for a multitude of chemical transformations.[1][3]

Synthesis of the Thiochroman-4-one Scaffold

The construction of the thiochroman-4-one ring system can be achieved through several synthetic strategies, with intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids being the most classical and widely employed method.[3][4] Modern advancements have introduced more efficient methodologies, including microwave-assisted and one-pot syntheses, which offer advantages in terms of reaction time, yield, and environmental impact.[5][6][7]

Intramolecular Friedel-Crafts Acylation

This traditional approach involves the cyclization of 3-(arylthio)propanoic acids in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of Thiochroman-4-one via Friedel-Crafts Acylation

-

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid. Thiophenol is reacted with a β-halopropionic acid (e.g., 3-chloropropionic acid) or an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a base. For instance, thiophenol and 2-bromopropionic acid are refluxed in an ethanol solution containing a K2CO3/KHCO3 buffer (pH=9) overnight.[4]

-

Step 2: Cyclization. The resulting 3-(phenylthio)propanoic acid is then treated with a dehydrating agent like polyphosphoric acid (PPA) and heated (typically 50-100 °C for 3-4 hours) to effect intramolecular acylation and afford the thiochroman-4-one.[8] The crude product is then purified, often by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thiochroman-4-ones can be significantly expedited using this technique, with reactions often completing in minutes rather than hours.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Thiochroman-4-ones

-

Step 1: Synthesis of β-Arylthiopropionic Acids. A mixture of an arylthiol and 3-chloropropionic acid is subjected to microwave irradiation for 3-4 minutes to yield the corresponding β-arylthiopropionic acid in high yield (78-90%).[5]

-

Step 2: Cyclization. The obtained β-arylthiopropionic acid is then cyclized under microwave irradiation in the presence of a dehydrating agent, affording the thiochroman-4-one in 77-90% yield within 1-2 minutes.[5]

One-Pot Synthesis

One-pot procedures offer a streamlined approach by combining multiple reaction steps in a single vessel, thereby reducing waste and improving efficiency. Thiochromen-4-ones, the unsaturated analogs, can be synthesized from 3-(arylthio)propanoic acids in a one-pot reaction using polyphosphoric acid (PPA) at elevated temperatures.[6][7][9] This method can be adapted to produce thiochroman-4-ones by subsequent reduction.

Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids

-

A mixture of the 3-(arylthio)propanoic acid and polyphosphoric acid (PPA) is heated to 100 °C for 12 hours.[9] This single step effects both the cyclization to the thiochroman-4-one intermediate and subsequent dehydrogenation to the thiochromen-4-one. The reaction mixture is then cooled, and the product is isolated and purified, with yields reported to be up to 81%.[6][7][9]

Key Chemical Reactions of Thiochroman-4-one

The thiochroman-4-one scaffold is a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The carbonyl group and the adjacent α-methylene group are the primary sites of reactivity.

Reactions at the Carbonyl Group

The ketone functionality readily undergoes condensation reactions with various nucleophiles. A notable example is the reaction with hydrazines to form pyrazole derivatives.[1][10]

Experimental Protocol: Synthesis of Pyrazoles from Thiochroman-4-one

-

Thiochroman-4-one is dissolved in ethanol, and an equivalent amount of sulfuric acid is added.[11]

-

An appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) dissolved in ethanol is then added dropwise to the mixture.[11]

-

The reaction mixture is refluxed for several hours (typically 6 hours).[11]

-

After cooling, the product precipitates and is collected by filtration, dried, and recrystallized from ethanol.[11]

Reactions at the α-Methylene Group

The α-methylene group is activated by the adjacent carbonyl and can be readily functionalized. A common reaction is the Knoevenagel condensation with aromatic aldehydes to yield 3-arylidenethiochroman-4-ones.[12][13]

Experimental Protocol: Synthesis of 3-Arylidenethiochroman-4-ones

-

A mixture of thiochroman-4-one, an aromatic aldehyde, and a catalytic amount of a base (e.g., anhydrous barium hydroxide) is ground together in a mortar and pestle at room temperature.[12][13]

-

The reaction progress can be monitored by a color change and thin-layer chromatography.[13]

-

After completion, the reaction mixture is acidified with ice-cold water to precipitate the 3-arylidenethiochroman-4-one product, which is then collected by filtration.[12][13] This solvent-free method is environmentally benign and provides high yields (75-92%).[12][13]

Biological Applications and Drug Development

Thiochroman-4-one derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[14] The sulfur atom in the heterocyclic ring often enhances the lipophilicity and membrane permeability of the molecules, making them attractive candidates for drug development.[14]

Anticancer Activity

Numerous thiochroman-4-one derivatives have demonstrated potent anticancer activity against a variety of human tumor cell lines.[8][15][16] The mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[6][9]

Antimicrobial and Antifungal Activity

The thiochroman-4-one scaffold is a promising platform for the development of novel antimicrobial and antifungal agents.[14] Some derivatives have shown potent activity against pathogenic bacteria and fungi, in some cases exceeding the efficacy of commercially available drugs.[14] A key target for the antifungal activity of some thiochroman-4-one derivatives is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[14]

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. Thiochroman-4-one derivatives, particularly those bearing a vinyl sulfone moiety, have displayed high antileishmanial activity with low cytotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected thiochroman-4-one derivatives.

Table 1: Synthesis Yields of Thiochroman-4-one and its Derivatives

| Product | Synthetic Method | Catalyst/Conditions | Yield (%) | Reference |

| Thiochroman-4-one | Intramolecular Friedel-Crafts | PPA, 50-100 °C | Moderate | [3] |

| Thiochroman-4-ones | Microwave-assisted cyclization | - | 77-90 | [5] |

| Thiochromen-4-ones | One-pot synthesis | PPA, 100 °C | up to 81 | [6][7][9] |

| 3-Arylidenethiochroman-4-ones | Grinding with aromatic aldehydes | Anhydrous Ba(OH)₂ | 75-92 | [12][13] |

| 2-(4-Fluorophenyl)-thiochroman-4-one | Reaction of thiophenol and 4-fluorocinnamic acid | - | 63 | [3] |

| 2-(4-Nitrophenyl)-thiochroman-4-one | Reaction of thiophenol and 4-nitrocinnamic acid | - | 70 | [3] |

Table 2: Biological Activity of Selected Thiochroman-4-one Derivatives

| Compound | Biological Activity | Target/Cell Line | Potency (EC₅₀/MIC/GI₅₀) | Reference |

| Thiochroman-4-one derivative with vinyl sulfone | Antileishmanial | Leishmania panamensis | EC₅₀ = 3.23 µM | [3] |

| Thiochroman-4-one carboxamide and 1,3,4-thiadiazole thioether derivatives | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 24 µg/mL | [14] |

| Thiochroman-4-one carboxamide and 1,3,4-thiadiazole thioether derivatives | Antibacterial | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ = 30 µg/mL | [14] |

| Thiochroman-4-one derivative (Compound 22) | Antifungal | Candida albicans | MIC = 0.5 µg/mL | [14] |

| 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]thiochroman-4-ones | Anticancer | NCI-60 cell line panel | - | [8][15] |

Visualizing the Science: Pathways and Workflows

Signaling Pathway of N-Myristoyltransferase (NMT) Inhibition

Certain thiochroman-4-one derivatives exert their antifungal effects by inhibiting N-myristoyltransferase (NMT). NMT is responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This myristoylation is crucial for the proper localization and function of these proteins, many of which are involved in key signaling pathways.[17][18][19][20] Inhibition of NMT disrupts these pathways, leading to cellular dysfunction and death.

Caption: NMT Inhibition Pathway by Thiochroman-4-one Derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of new thiochroman-4-one-based therapeutic agents typically follow a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Caption: Drug Discovery Workflow for Thiochroman-4-one Derivatives.

Conclusion and Future Perspectives

The thiochroman-4-one scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic tractability allows for the creation of large and diverse chemical libraries, essential for modern drug discovery programs. While significant progress has been made in exploring its potential in oncology and infectious diseases, future research should also focus on other therapeutic areas where this scaffold might prove beneficial. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation thiochroman-4-one-based therapeutics with enhanced potency and selectivity. The continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 17. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Chlorothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 6-Chlorothiochroman-4-one, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic route commencing with the nucleophilic substitution of 4-chlorothiophenol on 3-chloropropanoic acid to yield 3-(4-chlorophenylthio)propanoic acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction, to produce the target compound. This method is noted for its efficiency and scalability, providing a clear pathway for obtaining high-purity 6-Chlorothiochroman-4-one for further research and development applications.

Introduction

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that serve as crucial scaffolds in the synthesis of various biologically active molecules.[1] The presence of the thioether and ketone moieties allows for diverse functionalization, making them versatile building blocks. The 6-chloro substituted analog, in particular, is of significant interest due to the influence of the halogen on the molecule's electronic properties and potential pharmacological activity.[2] The synthesis generally involves the preparation of a 3-(arylthio)propanoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to form the thiochromanone ring system.[3] This application note provides a detailed, step-by-step protocol for this synthesis, along with characterization data and a visual workflow.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of 6-Chlorothiochroman-4-one. The values are representative of typical yields and purity for this class of reactions.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |

| 1 | Thiol Addition | 4-Chlorothiophenol, 3-Chloropropanoic Acid | 3-(4-chlorophenylthio)propanoic acid | 232.69 | 85 - 95 | >95% |

| 2 | Intramolecular Friedel-Crafts Acylation | 3-(4-chlorophenylthio)propanoic acid, Polyphosphoric Acid (PPA) | 6-Chlorothiochroman-4-one | 198.66 | 70 - 80 | >98% |

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

This procedure is adapted from the general method for preparing 3-(arylthio)propanoic acids.[4]

Materials:

-

4-Chlorothiophenol

-

3-Chloropropanoic Acid

-

Sodium Hydroxide (NaOH)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na₂CO₃ (1.0 M, 25 mL).

-

To this solution, add 4-chlorothiophenol (50 mmol) dissolved in 30 mL of ethanol.

-

Add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of deionized water to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the volume of ethanol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 using concentrated HCl.

-

Extract the aqueous layer three times with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 3-(4-chlorophenylthio)propanoic acid can be purified by recrystallization or flash column chromatography if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 6-Chlorothiochroman-4-one

This protocol utilizes an intramolecular Friedel-Crafts acylation (cyclization) reaction. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[5]

Materials:

-

3-(4-chlorophenylthio)propanoic acid

-

Polyphosphoric Acid (PPA)

-

Ice-water mixture

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Place 3-(4-chlorophenylthio)propanoic acid (10 mmol) into a 100 mL round-bottom flask.

-

Add polyphosphoric acid (approx. 10 times the weight of the acid, ~23 g) to the flask.

-

Heat the mixture with stirring to 90-100 °C in an oil bath.

-

Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it into a beaker containing a vigorously stirred ice-water mixture (200 mL).

-

Extract the resulting suspension three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-Chlorothiochroman-4-one.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

Characterization Data (for 6-Chlorothiochromen-4-one, the unsaturated analog):

-

Appearance: White solid.[5]

-

Melting Point: 146–147 °C.[5]

-

¹H NMR (400 MHz, CDCl₃): δ 7.01 (d, J = 10.40 Hz, 1H), 7.56–7.59 (m, 2 H), 7.82 (d, J = 10.40 Hz, 1 H), 8.52 (dd, J = 1.2, 2.00 Hz, 1 H).[5]

-

¹³C NMR (100 MHz, CDCl₃): δ 125.9, 128.3, 128.5, 132.1, 133.6, 134.6, 135.8, 138.0, 178.7.[5]

-

HR-MS (ESI): m/z = 195.9750, calcd. for C₉H₅ClOS, found [M]⁺: 195.9746.[5] (Note: Characterization data for the saturated 6-Chlorothiochroman-4-one would differ, particularly in the aliphatic region of the NMR spectra.)

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of 6-Chlorothiochroman-4-one.

Caption: Chemical reaction scheme for the synthesis of 6-Chlorothiochroman-4-one.

Caption: Experimental workflow for the synthesis of 6-Chlorothiochroman-4-one.

References

- 1. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 6-Chlorothiochroman-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As a sulfur-containing analog of chromanones, it serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. The presence of the chlorine atom at the 6-position has been shown to modulate the electronic properties of the aromatic ring, often enhancing the biological activity of its derivatives. This document provides a comprehensive overview of the applications of 6-Chlorothiochroman-4-one in medicinal chemistry, with a focus on its utility in the development of antibacterial, antifungal, antileishmanial, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts based on this privileged scaffold.

Synthesis of 6-Chlorothiochroman-4-one and its Derivatives

The synthesis of the 6-Chlorothiochroman-4-one core and its subsequent derivatization are crucial first steps in exploring its medicinal chemistry potential. A common synthetic route is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of 6-Chlorothiochroman-4-one and its derivatives.

Experimental Protocol: Synthesis of 6-Chlorothiochroman-4-one

This protocol is adapted from established methods for the synthesis of thiochromanones.

Materials:

-

4-Chlorothiophenol

-

Acrylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Thia-Michael Addition: In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent like toluene. Add acrylic acid (1.1 equivalents). The reaction can be catalyzed by a base or proceed thermally. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Intermediate: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted acrylic acid. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3-((4-chlorophenyl)thio)propanoic acid.

-